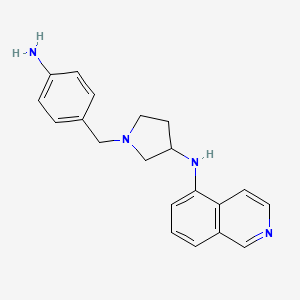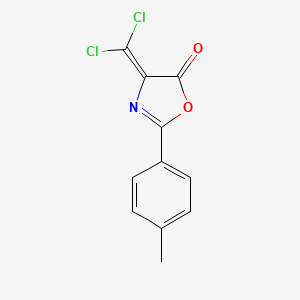
5(4H)-Oxazolone, 4-(dichloromethylene)-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a dichloromethylene group attached to the oxazole ring, along with a p-tolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the reaction of p-tolylamine with a suitable dichloromethylene precursor under controlled conditions. One common method involves the use of dichloromethylene chloride and a base such as sodium hydroxide to facilitate the formation of the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The dichloromethylene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with hydrogenated functional groups.
Substitution: Substituted oxazole derivatives with various nucleophilic groups attached.
Aplicaciones Científicas De Investigación
4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The dichloromethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazole ring can also interact with biological receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dichloromethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Dichloromethylene)-2-(m-tolyl)oxazol-5(4H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-(Dichloromethylene)-2-(o-tolyl)oxazol-5(4H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
4-(Dichloromethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
61767-34-8 |
|---|---|
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
4-(dichloromethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)10-14-8(9(12)13)11(15)16-10/h2-5H,1H3 |
Clave InChI |
OJMRYZVUUKELRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(Cl)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
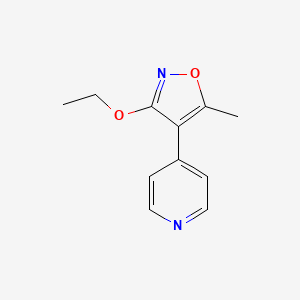
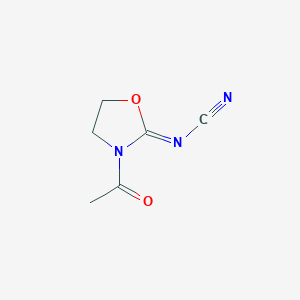
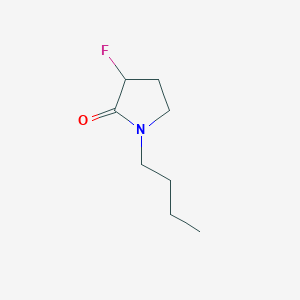


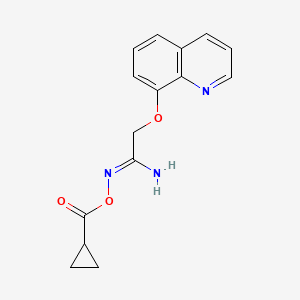
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
